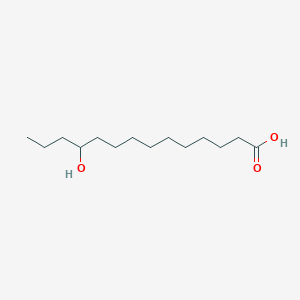

11-Hydroxytetradecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

11-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCZWEUMVOFXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942494 | |

| Record name | 11-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-56-2 | |

| Record name | 11-Hydroxytetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of 11-Hydroxytetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxytetradecanoic acid, a 14-carbon saturated fatty acid with a hydroxyl group at the C-11 position, is a naturally occurring lipid primarily found in the plant kingdom. Its biological significance is intrinsically linked to its role as a core structural component of a complex class of glycolipids known as resin glycosides, which are characteristic secondary metabolites of the Convolvulaceae family (morning glory family). In this context, it is often referred to as convolvulinolic acid. While the free acid form has limited documented biological activity, its incorporation into resin glycosides imparts significant pharmacological properties to these larger molecules. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its function within resin glycosides, and details the associated biological activities, experimental protocols for their investigation, and putative mechanisms of action.

Introduction: From a Simple Fatty Acid to a Bioactive Glycolipid Component

This compound is a hydroxy fatty acid that, in isolation, has not been demonstrated to possess significant signaling or direct pharmacological properties. Its primary and most well-documented biological role is as the central lipid core of resin glycosides.[1][2] These amphipathic molecules consist of a glycosidically linked oligosaccharide that is esterified to the hydroxyl group of this compound, forming a macrolactone ring.[1][3] The diverse biological activities of resin glycosides, ranging from cytotoxic to neuroprotective, are attributed to the unique three-dimensional structure conferred by this combination of a hydrophilic sugar moiety and a lipophilic fatty acid core.

Biological Activities of Resin Glycosides Containing this compound

The incorporation of this compound into resin glycosides is crucial for their wide-ranging biological effects. These activities are generally attributed to the ability of the entire glycolipid molecule to interact with and disrupt cellular membranes and interact with specific cellular targets. The primary activities are summarized in the table below.

| Biological Activity | Description | Relevant Plant Species (containing resin glycosides) | Citation |

| Cytotoxicity | Resin glycosides exhibit significant cytotoxic effects against various cancer cell lines. This activity is often linked to their ability to permeabilize cell membranes and induce apoptosis. | Ipomoea spp., Convolvulus spp. | [1][2] |

| Antimicrobial | These compounds have demonstrated activity against a range of bacteria and fungi. Their amphipathic nature likely facilitates the disruption of microbial cell membranes. | Convolvulus spp. | [4] |

| Neuroprotection | Extracts from plants of the Convolvulaceae family, rich in resin glycosides, have shown neuroprotective effects in various experimental models. The proposed mechanisms include antioxidant and anti-inflammatory actions. | Convolvulus pluricaulis | [5][6][7] |

| Vasorelaxant | Certain resin glycosides have been shown to induce relaxation of blood vessels, suggesting potential cardiovascular applications. | Ipomoea tyrianthina | [8] |

| α-Glucosidase Inhibition | Some resin glycosides are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for antidiabetic applications. | Cuscuta japonica | [9] |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound-containing resin glycosides are an active area of research. The current understanding points towards mechanisms that leverage their amphipathic nature to interact with cellular membranes and key proteins.

Membrane Disruption and Permeabilization

The lipophilic this compound tail can insert into the lipid bilayer of cell membranes, while the hydrophilic oligosaccharide portion interacts with the extracellular environment. This interaction can disrupt membrane integrity, leading to increased permeability, ion leakage, and ultimately, cell death, particularly in cancer cells and microbes.

Modulation of Efflux Pumps

In the context of multidrug resistance in cancer, some resin glycosides have been shown to inhibit the function of P-glycoprotein (P-gp), a key efflux pump that expels chemotherapeutic drugs from cancer cells. The this compound core likely plays a role in the interaction with the transmembrane domains of P-gp.

Experimental Protocols

The investigation of the biological role of this compound is primarily conducted through the study of the resin glycosides in which it is found.

Isolation and Purification of Resin Glycosides

A general workflow for the isolation of resin glycosides from plant material is outlined below.

Structural Elucidation

To confirm the presence and structure of this compound as the aglycone, the isolated resin glycoside is subjected to alkaline hydrolysis to cleave the ester bonds. The resulting fatty acid can then be analyzed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural determination.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of resin glycosides on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the isolated resin glycoside for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

The biological role of this compound is primarily as a key structural element in the formation of resin glycosides within the Convolvulaceae plant family. While the free acid itself has not been shown to have significant biological activity, its incorporation into these larger glycolipid structures is fundamental to their diverse and potent pharmacological properties, including cytotoxicity, antimicrobial, and neuroprotective effects. Future research should focus on elucidating the specific structure-activity relationships of the fatty acid component within these resin glycosides to better understand its contribution to their mechanism of action and to guide the development of novel therapeutic agents. The synthesis of various analogs of this compound and their incorporation into semi-synthetic resin glycosides could provide valuable insights into its precise role.

References

- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antibacterial, Antioxidant Activity of Ethanolic Plant Extracts of Some Convolvulus Species and Their DART-ToF-MS Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective potential of antioxidant potent fractions from Convolvulus pluricaulis Chois. in 3-nitropropionic acid challenged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of Convolvulus pluricaulis standardized extract and its fractions against 3-nitropropionic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of Convolvulus pluricaulis Choisy in oxidative stress model of cerebral ischemia reperfusion injury and assessment of MAP2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resin glycosides from Ipomoea tyrianthina and their sedative and vasorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resin Glycosides with α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitory Activities from the Seeds of Cuscuta japonica - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 11-Hydroxytetradecanoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxytetradecanoic acid, also known as convolvulinolic acid, is a significant hydroxy fatty acid found predominantly within the plant kingdom, particularly in the Convolvulaceae family. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation into the chemical and biological properties of this compound and its derivatives.

Introduction

This compound is a C14 hydroxy fatty acid that plays a crucial role as a structural component of resin glycosides, a class of complex secondary metabolites characteristic of the Convolvulaceae family. These resin glycosides have been reported to possess a range of biological activities, including cytotoxic, antimicrobial, and purgative properties, making this compound and its parent compounds valuable targets for phytochemical and pharmacological research. This guide synthesizes the current knowledge on the natural occurrence of this fatty acid in plants, with a focus on quantitative data and detailed methodologies for its study.

Natural Occurrence and Quantitative Data

The primary natural sources of this compound are the resin glycosides found in various species of the Convolvulaceae family, particularly within the genus Ipomoea. These complex glycolipids are typically found in the roots, seeds, and latex of these plants. Upon alkaline hydrolysis, these resin glycosides release their constituent hydroxy fatty acids, including this compound.

While extensively reported in a qualitative manner, specific quantitative data on the abundance of this compound is limited in the scientific literature. The following table summarizes the available information on its occurrence. It is important to note that the yield of the fatty acid is dependent on the efficiency of both the resin glycoside extraction and the subsequent hydrolysis.

| Plant Species | Family | Plant Part | Compound Type | This compound Content | Reference(s) |

| Ipomoea purga (Jalap) | Convolvulaceae | Tuberous Roots | Resin Glycosides (Convolvulin) | A major hydroxy fatty acid component of the "convolvulin" fraction of the resin. Specific percentage not detailed. | [1][2] |

| Ipomoea parasitica | Convolvulaceae | Latex | Resin Glycosides | A constituent of several identified resin glycosides. Quantitative data for the specific fatty acid is not provided. | [3] |

| Quamoclit pennata | Convolvulaceae | Seeds | Resin Glycosides (Jalapin) | The aglycone of "quamoclinic acid A" is 11S-convolvulinolic acid. The overall yield of the resin is not specified. | [1] |

| Ipomoea alba | Convolvulaceae | Seeds | Resin Glycosides | A component of albinosides I-III. Quantitative data for the fatty acid is not provided. | [4] |

Experimental Protocols

The study of this compound from plant sources involves a multi-step process encompassing the extraction of crude resin glycosides, hydrolysis to liberate the fatty acids, and subsequent chromatographic analysis for identification and quantification.

Extraction of Crude Resin Glycosides from Plant Material

This protocol describes a general method for the solvent-based extraction of crude resin glycosides from dried and powdered plant material, such as the tuberous roots of Ipomoea purga.[5]

Materials:

-

Dried and finely powdered plant material (e.g., Ipomoea purga roots)

-

Methanol

-

Chloroform

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Filter the methanolic extract and repeat the extraction process with fresh methanol twice more to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

To separate the resin glycosides from more polar compounds, partition the residue between chloroform and water. The resin glycosides will preferentially dissolve in the chloroform layer.

-

Collect the chloroform layer and evaporate the solvent to dryness to yield the crude resin glycoside extract. The typical yield of crude resin from Ipomoea purga roots is between 9-12%.[5]

Alkaline Hydrolysis (Saponification) of Resin Glycosides

This protocol details the cleavage of ester bonds within the resin glycosides to release the constituent hydroxy fatty acids and organic acids.[1][5]

Materials:

-

Crude resin glycoside extract

-

5% (w/v) Potassium Hydroxide (KOH) in methanol

-

Reflux apparatus (condenser and heating mantle)

-

Dichloromethane or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Separatory funnel

-

pH indicator paper

Procedure:

-

Dissolve the crude resin glycoside extract in a 5% methanolic KOH solution.

-

Reflux the mixture for 4-6 hours with continuous stirring to ensure complete saponification.

-

After cooling, dilute the reaction mixture with water and extract with dichloromethane or diethyl ether to remove any non-saponifiable material.

-

Carefully acidify the remaining aqueous layer to a pH of approximately 3 using 1 M HCl. This will protonate the fatty acids.

-

Extract the acidified aqueous layer multiple times with diethyl ether. The this compound will partition into the organic phase.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the mixture of fatty acids.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydroxyl and carboxylic acid functional groups of the fatty acids must be derivatized to increase their volatility. A common method is methylation of the carboxylic acid followed by silylation of the hydroxyl group.

3.3.1. Derivatization: Methylation

Materials:

-

Fatty acid mixture from hydrolysis

-

Diazomethane solution or 2% (v/v) sulfuric acid in methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure (using sulfuric acid in methanol):

-

Dissolve the dried fatty acid mixture in 2% sulfuric acid in methanol.

-

Heat the mixture at 60-70°C for 2-4 hours.

-

After cooling, add water and extract the fatty acid methyl esters (FAMEs) with diethyl ether.

-

Wash the ether extract with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a water wash.

-

Dry the ether layer over anhydrous sodium sulfate and carefully evaporate the solvent.

3.3.2. Derivatization: Silylation

Materials:

-

Fatty acid methyl ester (FAME) mixture

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

Procedure:

-

Dissolve the FAME mixture in a small volume of anhydrous pyridine.

-

Add an excess of BSTFA with 1% TMCS.

-

Heat the mixture at 60°C for 30 minutes to ensure complete silylation of the hydroxyl group.

-

The sample is now ready for GC-MS analysis.

3.3.3. GC-MS Parameters

The following are representative GC-MS parameters for the analysis of the derivatized this compound.[6][7]

-

Gas Chromatograph: Agilent 6890 GC system or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

Mass Spectrometer: Agilent 5973N MSD or equivalent

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 50-550

-

Identification: The trimethylsilyl ether methyl ester of this compound can be identified by its retention time and comparison of its mass spectrum with reference spectra in libraries such as NIST and Wiley. Quantification is achieved by creating a calibration curve using a pure standard of this compound subjected to the same derivatization procedure and using an appropriate internal standard (e.g., heptadecanoic acid).

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in the Convolvulaceae has not been fully elucidated. However, based on the known biosynthesis of other plant hydroxy fatty acids, a putative pathway can be proposed.[8][9] This pathway likely involves the hydroxylation of a C14 fatty acid precursor, myristic acid, by a cytochrome P450 monooxygenase.

References

- 1. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of edaphoclimate on the resin glycoside profile of the ruderal Ipomoea parasitica (Convolvulaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantsjournal.com [plantsjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of 11-Hydroxytetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxytetradecanoic acid, a C14 hydroxy fatty acid (HFA), is a molecule of growing interest in various industrial and pharmaceutical applications, including the synthesis of biopolymers, lubricants, and as a precursor for bioactive molecules. In the microbial world, bacteria have evolved sophisticated enzymatic machinery to produce such compounds. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in bacteria, with a focus on the enzymatic players, their catalytic mechanisms, quantitative data, and the regulatory networks that govern this process.

Core Biosynthetic Pathway: The Role of Cytochrome P450 Monooxygenases

The primary route for the biosynthesis of this compound in bacteria is through the direct hydroxylation of tetradecanoic acid (myristic acid). This reaction is predominantly catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 monooxygenases (CYPs or P450s). These enzymes are capable of inserting an oxygen atom from molecular oxygen into a C-H bond of a substrate, a reaction that is often regio- and stereospecific.

The hydroxylation of a fatty acid at the eleventh carbon position (C11) is referred to as ω-1 hydroxylation, as it occurs at the carbon atom adjacent to the terminal (ω) methyl group. Several bacterial CYP families have been identified to perform this transformation.

Key Enzymatic Players

While a variety of bacterial P450s can hydroxylate fatty acids, the most well-characterized enzymes with relevance to tetradecanoic acid hydroxylation include:

-

CYP102A1 (P450 BM-3) from Bacillus megaterium : This is a naturally occurring fusion protein containing a P450 domain and a reductase domain, making it a highly efficient self-sufficient catalyst.[1][2] Wild-type CYP102A1 hydroxylates saturated fatty acids primarily at the ω-1, ω-2, and ω-3 positions.[1] For myristic acid (C14), ω-1 hydroxylation is a significant reaction.[1]

-

CYP152 Family Enzymes : This family of P450s, found in various bacteria such as Sphingomonas paucimobilis and Bacillus subtilis, are peroxygenases.[3] They utilize hydrogen peroxide (H₂O₂) as the oxidant instead of O₂ and a separate reductase system.[3] While often associated with α- and β-hydroxylation, their substrate promiscuity can lead to hydroxylation at other positions.

-

Rhodococcus species : These bacteria are known for their diverse metabolic capabilities, including the degradation and modification of hydrophobic compounds like fatty acids.[4] They possess a variety of P450 enzymes and other oxygenases that can be involved in fatty acid hydroxylation. The regulation of fatty acid metabolism in Rhodococcus involves transcriptional regulators like FadR, which respond to the presence of fatty acids.[5][6]

The biosynthesis of this compound begins with the readily available precursor, tetradecanoic acid, which is a common component of bacterial fatty acid pools. The core transformation is a single enzymatic step catalyzed by a cytochrome P450 monooxygenase.

Quantitative Data on Fatty Acid Hydroxylation by Key Bacterial Enzymes

The efficiency and regioselectivity of fatty acid hydroxylation are crucial parameters for biotechnological applications. The following tables summarize key quantitative data for CYP102A1 and CYP152B1, two of the most relevant enzymes in this context.

Table 1: Kinetic Parameters of Bacillus megaterium CYP102A1 for Saturated Fatty Acids

| Substrate | Turnover Number (min⁻¹) | Km (µM) | Regioselectivity (ω-1:ω-2:ω-3) | Reference |

| Lauric Acid (C12) | 1,222 ± 62 | - | Preferential ω-1 | [1][2] |

| Myristic Acid (C14) | ~3,000 | - | Preferential ω-1 | [1][7] |

| Palmitic Acid (C16) | - | - | 21:44:35 | [1] |

Note: The turnover number for lauric acid was determined by NADPH oxidation rate.[2] Km values are not always reported under comparable conditions.

Table 2: Substrate Specificity and Kinetic Parameters of Sphingomonas paucimobilis CYP152B1

| Substrate | Turnover Number (min⁻¹) | Km (µM) | Primary Product | Reference |

| Undecanoic Acid (C11) | < 1000 | Increased | α-hydroxyundecanoic acid | [8] |

| Myristic Acid (C14) | ~3800 | Similar to C15 | (S)-2-hydroxymyristic acid | [8] |

| Pentadecanoic Acid (C15) | - | Smallest among C10-C18 | α-hydroxypentadecanoic acid | [8] |

Note: CYP152B1 from S. paucimobilis is primarily an α-hydroxylase, but this data provides context for its fatty acid substrate preferences.

Experimental Protocols

Whole-Cell Bioconversion of Tetradecanoic Acid

This protocol describes a general procedure for the in-vivo production of this compound using an engineered E. coli strain expressing a fatty acid hydroxylase.

Materials:

-

E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for a cytochrome P450 (e.g., CYP102A1).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Bioconversion buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Tetradecanoic acid.

-

Glucose.

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume of LB medium (e.g., 250 mL) with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture, often at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Bioconversion: Wash the cell pellet with bioconversion buffer and resuspend to a desired cell density (e.g., OD₆₀₀ of 10-50). Add tetradecanoic acid (e.g., 1 g/L, may require a co-solvent like ethanol for solubilization) and a carbon source like glucose (e.g., 1-2% w/v) to provide reducing equivalents (NADPH).

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours.

-

Product Extraction and Analysis: Periodically take samples to monitor the reaction progress. At the end of the bioconversion, centrifuge to remove cells. Acidify the supernatant to pH ~2 with HCl and extract the hydroxy fatty acids with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and the product analyzed by GC-MS after derivatization.

Purification of Recombinant Cytochrome P450 (e.g., His-tagged CYP102A1) from E. coli

Materials:

-

E. coli cell pellet expressing the His-tagged P450.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA).

-

Chromatography column.

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice. Lyse the cells by sonication.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

IMAC Chromatography:

-

Equilibrate the IMAC column with lysis buffer (without lysozyme and DNase I).

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged P450 with elution buffer.

-

-

Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., using dialysis or a desalting column).

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

-

Quantification: Determine the concentration of the purified P450 using the carbon monoxide (CO) difference spectrum method.[9]

In Vitro Fatty Acid Hydroxylation Assay

Materials:

-

Purified cytochrome P450 enzyme.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Tetradecanoic acid solution.

-

NADPH solution.

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, purified enzyme, and tetradecanoic acid. Pre-incubate at the desired temperature (e.g., 30°C).

-

Initiate Reaction: Start the reaction by adding NADPH.

-

Incubation: Incubate for a defined period, ensuring the reaction remains in the linear range.

-

Quench Reaction: Stop the reaction by adding an organic solvent and/or acidifying the mixture.

-

Extraction and Analysis: Extract the products as described for the whole-cell bioconversion and analyze by GC-MS.

GC-MS Analysis of Hydroxy Fatty Acids

Derivatization (Esterification and Silylation): Hydroxy fatty acids are not volatile enough for direct GC analysis and require derivatization. A common two-step derivatization is:

-

Esterification: The carboxylic acid group is converted to a methyl ester using a reagent like BF₃-methanol.[10]

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

GC-MS Conditions (General):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Injector: Split/splitless injector at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient is used to separate the fatty acid derivatives (e.g., starting at 80°C and ramping up to 280-300°C).

-

Mass Spectrometer: Operated in electron impact (EI) mode. Identification is based on retention time and comparison of the mass spectrum with known standards or library data.

Regulation of this compound Biosynthesis

The production of this compound is intrinsically linked to the overall fatty acid metabolism of the bacterium, which is tightly regulated at the transcriptional level. A key regulator in many bacteria, including Bacillus and Rhodococcus, is the FadR protein.[11][12]

In the absence of long-chain fatty acyl-CoAs, FadR binds to specific DNA operator sites, repressing the expression of genes involved in fatty acid degradation (fad genes).[13] In some cases, FadR can also activate the expression of genes for unsaturated fatty acid biosynthesis (fab genes).[13] The genes encoding fatty acid hydroxylases, such as CYP102A1, are often part of or co-regulated with fad operons.

When long-chain fatty acyl-CoAs (the activated form of fatty acids) are present, they bind to FadR, causing a conformational change that prevents FadR from binding to DNA.[14] This leads to the de-repression of the fad genes and the genes for fatty acid hydroxylases, allowing the bacterium to metabolize the fatty acids. This regulatory mechanism ensures that the enzymes for fatty acid modification and degradation are only produced when their substrates are available.

Conclusion

The biosynthesis of this compound in bacteria is a fascinating example of enzymatic precision and metabolic regulation. Cytochrome P450 monooxygenases, particularly CYP102A1 from Bacillus megaterium, stand out as highly efficient catalysts for this transformation. The detailed understanding of these enzymes, their kinetics, and the regulatory networks that control their expression, provides a solid foundation for their application in synthetic biology and industrial biotechnology. The protocols and data presented in this guide offer a valuable resource for researchers aiming to harness the power of these bacterial systems for the sustainable production of valuable hydroxy fatty acids. Further research into protein engineering of these P450s and optimization of fermentation conditions will undoubtedly unlock even greater potential for the bio-based synthesis of this compound and other tailored oleochemicals.

References

- 1. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The full-length cytochrome P450 enzyme CYP102A1 dimerizes at its reductase domains and has flexible heme domains for efficient catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EC 1.11.2.4 [iubmb.qmul.ac.uk]

- 4. Rhodococcus erythropolis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid-specific, regiospecific, and stereospecific hydroxylation by cytochrome P450 (CYP152B1) from Sphingomonas paucimobilis: substrate structure required for alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatization techniques for free fatty acids by GC [restek.com]

- 11. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catabolite Repression of the Bacillus subtilis FadR Regulon, Which Is Involved in Fatty Acid Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Escherichia coli FadR transcription factor: Too much of a good thing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural characterization of a ligand-bound form of Bacillus subtilis FadR involved in the regulation of fatty acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Sources of 11-Hydroxymyristic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxymyristic acid, a C14 hydroxy fatty acid, is a valuable chemical intermediate with applications in the synthesis of polymers, surfactants, and bioactive molecules. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of this specialty chemical. This guide provides a comprehensive overview of the primary microbial sources of 11-hydroxymyristic acid, focusing on the underlying enzymatic systems, quantitative production data, detailed experimental protocols, and relevant metabolic and regulatory pathways.

Core Microbial Sources and Enzymatic Systems

The microbial production of 11-hydroxymyristic acid primarily relies on the activity of cytochrome P450 monooxygenases. These enzymes catalyze the regio- and stereospecific hydroxylation of fatty acids. Several microorganisms, both native producers and genetically engineered strains, have been identified as potential sources.

-

Bacillus megaterium : This bacterium is a well-known host for the cytochrome P450 BM3 (CYP102A1), a highly active and self-sufficient fatty acid hydroxylase. P450 BM3 can hydroxylate myristic acid at the ω-1, ω-2, and ω-3 positions, yielding 13-hydroxy, 12-hydroxy, and 11-hydroxymyristic acid, respectively.[1]

-

Candida tropicalis : This yeast species possesses a family of cytochrome P450 enzymes (CYP52 family) involved in the ω-oxidation of alkanes and fatty acids. Specifically, CYP52A17 has been shown to be effective in converting myristic acid.[2][3] While often geared towards the production of dicarboxylic acids, the initial hydroxylation step can be harnessed to produce hydroxy fatty acids.

-

Aspergillus niger : This filamentous fungus is a versatile industrial microorganism with a wide range of P450 enzymes. While its primary use is in the production of organic acids and enzymes, its P450 systems have the potential for fatty acid hydroxylation.

-

Recombinant Escherichia coli : As a workhorse for metabolic engineering, E. coli is a common host for the heterologous expression of cytochrome P450 enzymes from various sources, including P450 BM3 from B. megaterium.[4] This allows for the development of tailored whole-cell biocatalysts for specific hydroxylation reactions.

Data Presentation: Quantitative Production of Hydroxymyristic Acids

The following tables summarize the available quantitative data on the microbial production of hydroxylated myristic acid derivatives. It is important to note that specific yields for 11-hydroxymyristic acid are often reported as part of a mixture of regioisomers.

Table 1: Product Distribution of Myristic Acid Hydroxylation by Bacillus megaterium P450 BM3

| Product | Position of Hydroxylation | Product Distribution (%) |

| 13-Hydroxymyristic acid | ω-1 | Preferentially metabolized[1] |

| 12-Hydroxymyristic acid | ω-2 | Major product |

| 11-Hydroxymyristic acid | ω-3 | Significant product |

Note: Precise percentage distribution can vary based on reaction conditions. The literature indicates a preference for ω-1 and ω-2 hydroxylation.[1]

Table 2: Relative Activity of Candida tropicalis Cytochrome P450 Enzymes on Myristic Acid

| Enzyme | Substrate | Relative Conversion (%) | Primary Products |

| CYP52A13 | Myristic Acid | Lower | ω-hydroxy myristic acid |

| CYP52A17 | Myristic Acid | Higher | ω-hydroxy myristic acid, Dicarboxylic acid |

Source: Adapted from Eschenfeldt et al., 2003.[2][3][5] This table reflects the relative efficiency of conversion of myristic acid by two different P450 enzymes from C. tropicalis. CYP52A17 is noted to be more effective for shorter-chain saturated fatty acids like myristic acid.

Experimental Protocols

Cultivation of Bacillus megaterium for Whole-Cell Biotransformation

This protocol is designed for the cultivation of Bacillus megaterium to express cytochrome P450 BM3 for the subsequent biotransformation of myristic acid.

Materials:

-

Bacillus megaterium strain (e.g., ATCC 14581)

-

Nutrient Broth (NB) or Terrific Broth (TB) for seed culture

-

Production medium (e.g., M9 minimal medium supplemented with glucose and trace elements)

-

Myristic acid

-

Inducer (e.g., barbiturates like phenobarbital, though fatty acids themselves can induce expression)[6]

Procedure:

-

Seed Culture: Inoculate a single colony of B. megaterium into 50 mL of NB or TB in a 250 mL flask. Incubate at 30-37°C with shaking at 200-250 rpm for 12-16 hours.

-

Inoculation: Transfer the seed culture to the production medium at a 1-5% (v/v) inoculation ratio.

-

Growth Phase: Cultivate the cells at 30-37°C with vigorous shaking to ensure adequate aeration. Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

Induction: When the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8), add the inducer if necessary. Fatty acid substrates can also act as inducers for the P450 BM3 system.[6]

-

Biotransformation: After induction, add myristic acid to the culture. The final concentration of myristic acid should be optimized and can range from 1 to 10 g/L. It is often added dissolved in an organic solvent (e.g., ethanol) or as a potassium salt to improve solubility.

-

Incubation: Continue the incubation at a slightly lower temperature (e.g., 25-30°C) for 24-72 hours to allow for biotransformation.

-

Harvesting: After the desired incubation period, harvest the culture broth for extraction of the hydroxylated products.

Heterologous Expression of Cytochrome P450 BM3 in E. coli

This protocol outlines the general steps for expressing P450 BM3 in E. coli for whole-cell biocatalysis.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector containing the P450 BM3 gene (e.g., pET vector)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Myristic acid

Procedure:

-

Transformation: Transform the E. coli expression host with the expression vector containing the P450 BM3 gene.

-

Seed Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

-

Growth: Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add IPTG to a final concentration of 0.1-1 mM to induce the expression of the P450 enzyme.

-

Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-24 hours to allow for proper protein folding and expression.

-

Biotransformation: Add myristic acid to the culture and continue incubation for another 24-48 hours.

-

Harvesting: Collect the culture broth for product extraction.

Extraction and Purification of 11-Hydroxymyristic Acid

This protocol describes a general method for the extraction and purification of hydroxy fatty acids from the fermentation broth.

Materials:

-

Fermentation broth

-

Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable organic solvent

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to pellet the cells. The supernatant contains the extracellular product.

-

Acidification: Acidify the supernatant to a pH of 2-3 with HCl to protonate the carboxylic acid group of the hydroxy fatty acid, making it more soluble in organic solvents.

-

Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate three times. Pool the organic layers.

-

Drying: Dry the pooled organic phase over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification: Purify the crude extract using silica gel column chromatography.

-

Load the crude extract onto a silica gel column equilibrated with hexane.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and analyze them for the presence of 11-hydroxymyristic acid using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Pool the fractions containing the pure product and evaporate the solvent.

-

Analytical Methods

The quantification of 11-hydroxymyristic acid typically involves derivatization followed by chromatographic analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid and hydroxyl groups are typically derivatized (e.g., methylation of the carboxyl group and silylation of the hydroxyl group) to increase volatility for GC analysis. Mass spectrometry provides structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis after derivatization or mass spectrometry) can also be used for quantification.[7]

Signaling Pathways and Workflows

Fatty Acid Hydroxylation Pathway in Bacillus megaterium

The hydroxylation of myristic acid in Bacillus megaterium is catalyzed by the cytochrome P450 BM3 enzyme system. This process requires NADPH as a reducing equivalent and molecular oxygen.

Caption: Myristic acid hydroxylation by P450 BM3.

Regulatory Pathway of P450 BM3 Expression in Bacillus megaterium

The expression of the cyp102A1 gene (encoding P450 BM3) in Bacillus megaterium is regulated by the repressor protein Bm3R1. Fatty acids, including myristic acid, can act as inducers by binding to Bm3R1, causing its dissociation from the operator region of the gene and leading to transcription.[6]

Caption: Regulation of P450 BM3 gene expression.

General Experimental Workflow for Microbial Production and Analysis

This workflow outlines the key steps from microbial cultivation to the analysis of 11-hydroxymyristic acid.

References

- 1. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of the Bacterial Cytochrome P450 BM3 System for the Production of Human Drug Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid signals in Bacillus megaterium are attenuated by cytochrome P-450-mediated hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 11-Hydroxytetradecanoic Acid in Microbial Signaling: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of microbial communication relies on a diverse arsenal of signaling molecules that orchestrate collective behaviors such as quorum sensing, biofilm formation, and virulence. Among the vast array of potential signaling compounds, fatty acids and their derivatives have emerged as a significant class of intra- and interspecies messengers. This technical guide delves into the current understanding of 11-hydroxytetradecanoic acid, a hydroxylated fatty acid, and its putative function in microbial signaling. While direct and extensive research on the signaling role of this compound is limited, this document synthesizes available information on related hydroxy fatty acids and provides a framework for future investigation.

The Landscape of Fatty Acid Signaling in Microbes

Fatty acids are increasingly recognized for their roles beyond being simple structural components of cell membranes or sources of energy.[1] In the realm of microbial signaling, they can act as autoinducers or modulators of virulence.[2] For instance, tetradecanoic acid (myristic acid), the parent compound of this compound, has been shown to reduce the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, at concentrations of 40 and 1,000 µM.[2][3] Furthermore, other hydroxylated fatty acids have demonstrated clear signaling functions. 12-hydroxystearic acid has been identified as a potential interspecies signaling factor that can modulate planktonic growth and biofilm formation in various marine bacterial strains.[4] Similarly, 10-hydroxy-2-decenoic acid has been found to inhibit biofilm formation and virulence in Staphylococcus aureus.

This compound: An Unexplored Frontier

Despite the growing interest in hydroxy fatty acids as signaling molecules, this compound remains largely uncharacterized in this context. It is a long-chain hydroxy fatty acid with the chemical formula C14H28O3.[5] While its presence has been noted in various organisms, its specific biosynthesis and functional roles in microbial communication are yet to be elucidated. The study of related molecules, however, provides a compelling rationale for investigating this compound as a potential signaling agent.

Putative Signaling Pathways and Mechanisms

Based on the known functions of other fatty acid signaling molecules, several hypothetical pathways and mechanisms for this compound can be proposed. These could involve interactions with bacterial quorum sensing systems, modulation of biofilm formation, or regulation of virulence factor expression.

Potential Interaction with Quorum Sensing Systems

Quorum sensing (QS) is a cell-density-dependent communication system that relies on the production and detection of small signal molecules called autoinducers.[6] It is plausible that this compound could act as a QS molecule itself or as a modulator of existing QS systems. For instance, it could compete with native autoinducers for receptor binding, thereby either agonizing or antagonizing the QS response.

Caption: Hypothetical modulation of a bacterial quorum sensing system by this compound.

Influence on Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents.[7] Fatty acids have been shown to influence this process. For example, certain unsaturated fatty acids can inhibit biofilm formation in Acinetobacter baumannii.[8] this compound could potentially interfere with any of the key stages of biofilm development, from initial attachment to maturation and dispersal.

Caption: Potential stages of biofilm formation that could be targeted by this compound.

Quantitative Data on Related Hydroxy Fatty Acids

While specific quantitative data for this compound's signaling activity is not yet available, studies on analogous compounds provide a valuable reference point.

| Compound | Microorganism | Effect | Concentration |

| Tetradecanoic acid | Pseudomonas aeruginosa | Pyocyanin production inhibition | 40 - 1000 µM |

| Dodecanoic acid | Pseudomonas aeruginosa | Pyocyanin production inhibition | 40 - 1000 µM |

| cis-2-decenoic acid | Pseudomonas aeruginosa | Pyocyanin production inhibition | 3.1 µM |

| cis-2-decenoic acid | Pseudomonas aeruginosa | Biofilm reduction | 3 µM |

Table 1: Summary of quantitative data for fatty acids affecting virulence and biofilm formation in Pseudomonas aeruginosa.[3]

Experimental Protocols for Investigating Novel Signaling Molecules

To elucidate the function of this compound in microbial signaling, a series of established experimental protocols can be adapted.

Quorum Sensing Reporter Assay

-

Objective: To determine if this compound can act as a QS agonist or antagonist.

-

Methodology:

-

Utilize a bacterial reporter strain that produces a quantifiable signal (e.g., bioluminescence, fluorescence, or pigment) in response to a specific autoinducer. A common example is Chromobacterium violaceum, which produces the purple pigment violacein in response to N-acyl-homoserine lactones (AHLs).

-

Culture the reporter strain in the presence of a known autoinducer to establish a baseline response.

-

In parallel, co-incubate the reporter strain with the autoinducer and varying concentrations of this compound.

-

A decrease in the reporter signal would indicate antagonistic activity, while an increase (in the absence of the native autoinducer) would suggest agonistic activity.

-

Quantify the reporter signal using appropriate instrumentation (e.g., spectrophotometer, luminometer).

-

Biofilm Formation Assay

-

Objective: To assess the effect of this compound on biofilm formation.

-

Methodology:

-

Grow a biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) in a multi-well plate format.

-

Supplement the growth medium with a range of concentrations of this compound.

-

After a suitable incubation period, remove the planktonic cells by washing.

-

Stain the adherent biofilm with a dye such as crystal violet.

-

Solubilize the bound dye and quantify the absorbance, which is proportional to the biofilm biomass.

-

Caption: General experimental workflows for investigating the signaling properties of this compound.

Virulence Factor Expression Analysis

-

Objective: To determine if this compound regulates the expression of virulence factors.

-

Methodology:

-

Culture a pathogenic bacterial strain in the presence and absence of this compound.

-

Harvest the bacterial cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known virulence genes.

-

Alternatively, quantify the production of specific virulence factors directly using methods such as enzyme-linked immunosorbent assays (ELISAs) or specific enzymatic assays (e.g., for proteases or hemolysins).

-

Future Directions and Conclusion

The field of microbial signaling is rapidly expanding, with new molecules and pathways continually being discovered. While the specific role of this compound in this complex network remains to be elucidated, the existing knowledge of related fatty acids provides a strong impetus for further research. Future studies should focus on:

-

Identifying the biosynthetic pathways responsible for the production of this compound in microorganisms.

-

Screening a diverse range of bacteria for the production of and response to this compound.

-

Utilizing the experimental protocols outlined above to systematically investigate its effects on quorum sensing, biofilm formation, and virulence.

-

Identifying the specific cellular receptors and downstream signaling cascades that mediate the effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]

- 4. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H28O3 | CID 150961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Biofilm Strategies: A Focused Review on Innovative Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of 11-Hydroxytetradecanoic Acid as a Pheromone Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect pheromones, critical for intraspecific communication and reproductive behavior, are predominantly lipid-derived molecules synthesized through complex biosynthetic pathways. Fatty acids serve as the fundamental building blocks for a vast array of these semiochemicals. This technical guide delves into the potential role of 11-hydroxytetradecanoic acid as a key intermediate in the biosynthesis of specific insect pheromones. While its presence in pheromone glands can be transient, its strategic hydroxylation at the C-11 position makes it a plausible precursor for a variety of unsaturated C12 and C14 pheromone components. This document outlines the hypothetical biosynthetic pathways, provides detailed experimental protocols for the enzymatic and chemical conversions involved, and presents quantitative data from analogous systems to offer a comprehensive resource for researchers in chemical ecology and drug development.

Introduction

The biosynthesis of insect pheromones from fatty acids is a well-established field of study.[1][2][3] Common fatty acids like palmitic acid (C16) and stearic acid (C18) undergo a series of enzymatic modifications, including desaturation, chain-shortening through β-oxidation, reduction to fatty alcohols, and subsequent conversion to aldehydes or acetate esters, to produce the final active pheromone components.[4] The introduction of a hydroxyl group at a specific position, such as in this compound, represents a key functionalization step that can lead to the formation of specific double bond isomers upon dehydration.

While direct evidence for the widespread use of this compound as a primary precursor is still emerging, its structural features suggest a significant, albeit potentially transient, role in the biosynthesis of certain lepidopteran pheromones. One study on Spodoptera littoralis did not detect 11- or 12-hydroxytetradecanoic acid in the pheromone gland, indicating that if it is an intermediate, it is rapidly converted to subsequent products.[5] This guide, therefore, explores the hypothetical, yet biochemically plausible, pathways originating from this hydroxylated fatty acid.

Hypothetical Biosynthetic Pathways

The conversion of this compound to various pheromone components can be envisaged through two primary routes:

-

Route A: Dehydration followed by modification: In this pathway, this compound is first dehydrated to form an unsaturated fatty acid, which then undergoes further enzymatic modifications.

-

Route B: Chain-shortening followed by modification: Alternatively, the 14-carbon chain of this compound can be shortened via β-oxidation prior to other modifications.

These pathways are not mutually exclusive and can lead to a diverse array of final pheromone products.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways.

Caption: Hypothetical biosynthetic pathway (Route A) for a diene pheromone starting with the dehydration of this compound.

Caption: Hypothetical biosynthetic pathway (Route B) involving initial chain-shortening of this compound.

Quantitative Data

The following tables summarize quantitative data from studies on related fatty acid-derived pheromone biosynthesis. This data can serve as a benchmark for experiments involving this compound.

Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism |

| Fatty Acyl Reductase | Palmitoyl-CoA (C16:0) | ~4 | ~200 | Marinobacter aquaeolei VT8[6] |

| Fatty Acyl Reductase | cis-11-Hexadecenal | ~50 | ~8000 | Marinobacter aquaeolei VT8[6] |

| β-ketoacyl-ACP reductase (FabG) | Acetoacetyl-ACP | 16.9 | 13.9 (µmol/min/mg) | Escherichia coli |

Note: Data for direct conversion of this compound is not currently available.

Table 2: In Vivo Pheromone Production Yields in Engineered Yeast

| Pheromone Component | Precursor Pathway | Titer (mg/L) | Yeast Strain |

| (Z)-11-Hexadecenol | Engineered fatty acid synthesis | 1.7 | Yarrowia lipolytica[7] |

| (Z)-9-Tetradecenol | Engineered fatty acid synthesis | - | Yarrowia lipolytica[7] |

| (Z,E)-9,12-tetradecadienyl acetate | Engineered fatty acid synthesis | - | Saccharomyces cerevisiae[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the hypothetical conversion of this compound to pheromones.

Enzymatic Dehydration of this compound

Objective: To demonstrate the conversion of this compound to 11-tetradecenoic acid using a crude enzyme extract from insect pheromone glands.

Materials:

-

This compound

-

Pheromone glands from relevant insect species (e.g., Spodoptera littoralis)

-

Phosphate buffer (100 mM, pH 7.4)

-

Dithiothreitol (DTT)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Dissect pheromone glands from 2-3 day old female moths during their photophase.

-

Homogenize the glands in ice-cold phosphate buffer containing 1 mM DTT.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.

-

Set up the enzymatic reaction by adding the crude enzyme extract to a solution of this compound (final concentration 100 µM) in phosphate buffer.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 1N HCl to acidify the mixture to pH 2-3.

-

Extract the lipid-soluble products with three volumes of ethyl acetate.

-

Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.

-

Derivatize the products to their methyl esters using diazomethane or BF3-methanol for GC-MS analysis.

-

Analyze the sample by GC-MS to identify and quantify the formation of methyl 11-tetradecenoate isomers.

Fatty Acyl Reductase (FAR) Assay

Objective: To measure the activity of a fatty acyl reductase in converting an acyl-CoA substrate (derived from 11-tetradecenoic acid) to the corresponding fatty alcohol.

Materials:

-

(Z)-11-tetradecenoyl-CoA (synthesized or commercially available)

-

Recombinant or purified Fatty Acyl Reductase (FAR)

-

NADPH

-

Bovine Serum Albumin (BSA)

-

Tricine buffer (pH 7.0)

-

Hexane

-

GC-MS

Procedure:

-

Prepare a reaction mixture containing Tricine buffer, BSA (1 mg/mL), and NADPH (500 µM).

-

Add the purified FAR enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, (Z)-11-tetradecenoyl-CoA (final concentration 50 µM).

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of hexane and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the fatty alcohol product.

-

Concentrate the hexane extract and analyze by GC-MS to quantify the formation of (Z)-11-tetradecenol.

Product Purification and Analysis

Objective: To purify and structurally characterize the pheromone products from the enzymatic reactions.

Materials:

-

Crude reaction extract

-

Silica gel for column chromatography

-

Solvent system (e.g., hexane:diethyl ether gradient)

-

Thin Layer Chromatography (TLC) plates

-

GC-MS

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Apply the concentrated crude extract to a silica gel column equilibrated with hexane.

-

Elute the column with a gradient of increasing diethyl ether in hexane.

-

Collect fractions and monitor the separation by TLC.

-

Pool fractions containing the desired product(s).

-

Analyze the purified fractions by GC-MS to confirm purity and identity.[8][9][10][11]

-

For novel compounds, perform structural elucidation using NMR spectroscopy.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the enzymatic dehydration of this compound.

Caption: Workflow for the purification and structural analysis of synthesized pheromone components.

Conclusion

While the direct role of this compound as a primary pheromone precursor requires further investigation, the hypothetical biosynthetic pathways presented in this guide are biochemically sound and provide a strong foundation for future research. The detailed experimental protocols and comparative quantitative data offer a practical resource for scientists aiming to elucidate novel pheromone biosynthetic pathways and develop innovative pest management strategies. Further research focusing on the identification and characterization of the specific enzymes involved in the metabolism of hydroxylated fatty acids will be crucial in validating these proposed pathways and unlocking new avenues for the biotechnological production of insect pheromones.

References

- 1. Tetradecadienyl acetates - Wikipedia [en.wikipedia.org]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [ouci.dntb.gov.ua]

- 6. Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling 11-Hydroxytetradecanoic Acid: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxytetradecanoic acid, a member of the hydroxy fatty acid family, has garnered increasing interest within the scientific community.[1] This C14 long-chain fatty acid, with a hydroxyl group at the eleventh carbon, exhibits potential biological activities that warrant further investigation for therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and known biological context of this compound, presenting key data, detailed experimental protocols, and visual representations of associated biochemical pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its study. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₈O₃ | [1] |

| Molecular Weight | 244.37 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 11-Hydroxymyristic acid | [2] |

| CAS Number | 2034-56-2 | [2] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

Natural Occurrence and Discovery

This compound has been identified as a naturally occurring compound in various biological sources, most notably in the plant kingdom and in royal jelly.

In the Plant Kingdom: The Convolvulaceae Family

The discovery of this compound is closely linked to the study of resin glycosides, which are characteristic constituents of the Convolvulaceae family of plants. Recent research has confirmed that methyl 11S-hydroxytetradecanoate serves as an aglycone component of glycosidic acids in Ipomoea alba (moonflower). This discovery underscores the importance of this plant family as a natural source for this specific hydroxy fatty acid.

In Royal Jelly

Royal jelly, a secretion from honeybees, is a complex mixture of lipids, proteins, and other bioactive compounds. While the fatty acid profile of royal jelly is well-documented, with 10-hydroxy-2-decenoic acid (10-HDA) being a major component, studies have also indicated the presence of various hydroxymyristic acid regio-isomers. Although specific quantitative data for the 11-hydroxy isomer in royal jelly is not extensively reported, its presence as part of the complex lipid fraction is acknowledged.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound, crucial for researchers aiming to study this compound.

Isolation from Ipomoea Species

The following protocol is adapted from established methods for the isolation of hydroxylated fatty acid aglycones from the resin glycosides of Ipomoea species.

Objective: To isolate this compound from the dried and powdered plant material of Ipomoea alba.

Materials:

-

Dried and powdered root or aerial parts of Ipomoea alba

-

Methanol

-

Chloroform

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction of Crude Resin Glycosides:

-

Macerate the dried plant material in a 2:1 (v/v) mixture of chloroform and methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude resin.

-

-

Saponification of the Resin:

-

Dissolve the crude resin in a 2 M solution of NaOH in 90% methanol.

-

Reflux the mixture for 4-6 hours to cleave the ester linkages of the glycosides.

-

After cooling, acidify the solution to pH 3 with 2 M HCl.

-

Extract the acidified solution with diethyl ether or ethyl acetate.

-

Wash the organic extract with water and then brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude glycosidic acids.

-

-

Acid Hydrolysis of Glycosidic Acids:

-

Dissolve the crude glycosidic acids in a 2 M solution of HCl in 50% aqueous methanol.

-

Reflux the mixture for 3-5 hours to hydrolyze the glycosidic bonds, releasing the aglycones and sugars.

-

Cool the reaction mixture and extract it with diethyl ether or ethyl acetate.

-

Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude aglycones.

-

-

Purification by Column Chromatography:

-

Subject the crude aglycone mixture to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and evaporate the solvent to yield the purified compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound. Due to its low volatility, derivatization is required prior to analysis.

Objective: To analyze and quantify this compound in a sample using GC-MS.

Materials:

-

Purified this compound or a lipid extract containing it

-

Internal standard (e.g., heptadecanoic acid)

-

Derivatization agent (e.g., BF₃-methanol or trimethylsilyl (TMS) derivatizing agent like BSTFA)

-

Hexane

-

GC-MS instrument with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To a known amount of the sample and internal standard in a glass tube, add 1-2 mL of 14% BF₃-methanol solution.

-

Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

-

After cooling, add 1 mL of water and 1-2 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

-

-

Data Analysis:

-

Identify the methyl 11-hydroxytetradecanoate peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing the peak area of its methyl ester derivative to that of the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene protons of the fatty acid chain, a methine proton at the carbon bearing the hydroxyl group (around 3.6 ppm), and the methylene protons adjacent to the carboxylic acid group.

-

¹³C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 180 ppm), the carbon atom attached to the hydroxyl group (around 70 ppm), and the distinct signals for the methylene and methyl carbons along the aliphatic chain.

Biological Significance and Signaling Pathways

While the specific biological roles of this compound are still under active investigation, the broader class of hydroxylated fatty acids is known to participate in various signaling pathways, acting as signaling molecules that can modulate inflammation, immune responses, and metabolic processes.

Potential Signaling Mechanisms

Hydroxylated fatty acids can exert their effects through several mechanisms, including:

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[3][4][5][6] Oxidized fatty acids have been identified as natural ligands for PPARγ.[7] The binding of these lipids can activate the receptor, leading to the transcription of target genes involved in adipogenesis and anti-inflammatory responses.[3][7]

-

Interaction with G-Protein Coupled Receptors (GPCRs): A number of GPCRs, such as GPR40 and GPR120, have been identified as receptors for free fatty acids.[8][9] The activation of these receptors by fatty acid ligands can trigger various downstream signaling cascades, influencing processes like insulin secretion and inflammatory responses.[8][10]

Hypothetical Signaling Pathway for this compound

Based on the known signaling of related hydroxy fatty acids, a plausible signaling pathway for this compound can be proposed. Upon entering a target cell, it may act as a ligand for nuclear receptors like PPARγ or cell surface receptors like GPR120.

Caption: Hypothetical signaling pathways of this compound.

Experimental Workflow for Isolation and Characterization

The logical flow for the discovery and characterization of this compound from a natural source is depicted in the following diagram.

Caption: Workflow for isolation and characterization.

Conclusion and Future Directions

This compound is a naturally occurring fatty acid with potential roles in biological signaling. The protocols outlined in this guide provide a framework for its isolation and characterization, enabling further research into its specific functions. Future studies should focus on the precise quantification of this molecule in various natural sources, the elucidation of its specific signaling pathways, and the evaluation of its therapeutic potential in the context of metabolic and inflammatory diseases. The development of efficient synthetic routes will also be crucial for advancing the pharmacological investigation of this promising bioactive lipid.

References

- 1. This compound | C14H28O3 | CID 150961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2034-56-2 [amp.chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Reactome | Fatty acid ligands activate PPARA [reactome.org]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of 11-Hydroxytetradecanoic Acid in Plant Growth Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract